4-(2-Azidoethyl)piperidine hydrochloride
Description
4-(2-Azidoethyl)piperidine hydrochloride is a piperidine derivative functionalized with an azide (-N₃) group on the ethyl side chain. The azide group confers unique reactivity but may also introduce stability and safety considerations .
Properties
CAS No. |
2453324-67-7 |
|---|---|
Molecular Formula |
C7H15ClN4 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-(2-azidoethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c8-11-10-6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H |
InChI Key |
NSLSIUWVWAEUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCN=[N+]=[N-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Formation of 2-Bromoethylpiperidine: Piperidine is reacted with 2-bromoethanol under basic conditions to form 2-bromoethylpiperidine.
Azidation: The 2-bromoethylpiperidine is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, forming 4-(2-Azidoethyl)piperidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products Formed
Amine Derivatives: Formed by reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
4-(2-Azidoethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)piperidine hydrochloride depends on the specific application and the chemical reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
2.1 Structural and Functional Group Comparisons
Biological Activity
Overview of 4-(2-Azidoethyl)piperidine Hydrochloride
This compound is a chemical compound with the molecular formula CHN·HCl. It features a piperidine ring substituted with an azidoethyl group, which is significant in organic synthesis and medicinal chemistry. The azide functional group is known for its utility in click chemistry, particularly in bioconjugation and labeling applications.
The biological activity of this compound primarily stems from its azide group, which can undergo various chemical reactions, including:
- Click Chemistry : The azide can react with alkynes to form triazoles, facilitating the attachment of biomolecules or drugs.
- Bioconjugation : It can be used to label proteins or other biomolecules for tracking and imaging purposes in biological studies.
Pharmacological Properties
While specific pharmacological data on this compound is limited, related compounds in the piperidine class often exhibit a range of biological activities, including:
- Antimicrobial Activity : Piperidine derivatives are known to possess antibacterial and antifungal properties.
- CNS Activity : Some piperidine compounds act as central nervous system (CNS) agents, influencing neurotransmitter systems.
Case Studies and Research Findings
- Synthesis and Reactivity : Research has shown that this compound can be synthesized through nucleophilic substitution reactions. Its reactivity profile has been explored in various studies focusing on azide-alkyne cycloadditions.
- Bioconjugation Applications : A study demonstrated the successful use of azido-containing piperidine derivatives in bioconjugation strategies, highlighting their potential for drug delivery systems and targeted therapies.
- Potential Therapeutic Uses : While direct studies on this specific compound are scarce, similar piperidine derivatives have been investigated for their roles in treating neurological disorders and as potential anticancer agents.
Data Table: Comparison of Biological Activities
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